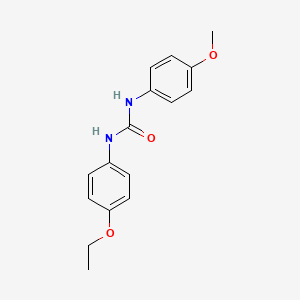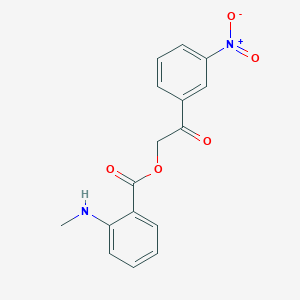
N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea, commonly known as EMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMU belongs to the class of urea derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
科学的研究の応用
EMU has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. EMU has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. EMU has also been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent. Furthermore, EMU has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs to treat bacterial and fungal infections.
作用機序
The mechanism of action of EMU is not fully understood, but it has been suggested that EMU may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. EMU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EMU has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may act by modulating the expression of certain genes.
Biochemical and Physiological Effects
EMU has been found to possess a wide range of biochemical and physiological effects. EMU has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent. EMU has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant agent. Furthermore, EMU has been found to reduce the levels of glucose and triglycerides in the blood, indicating its potential as an anti-diabetic agent.
実験室実験の利点と制限
EMU has several advantages for lab experiments. EMU is relatively easy to synthesize and purify, making it readily available for research purposes. EMU has also been found to be relatively stable and non-toxic, making it suitable for in vitro and in vivo studies. However, EMU has some limitations for lab experiments. EMU has low solubility in water, which may limit its use in certain experimental conditions. EMU also has limited bioavailability, which may limit its use in animal studies.
将来の方向性
For the study of EMU include further investigation of its mechanism of action, its potential as a therapeutic agent, and the development of new formulations and derivatives.
合成法
EMU can be synthesized by reacting 4-ethoxyaniline and 4-methoxyaniline with phosgene in the presence of a base such as triethylamine. The reaction yields EMU as a white crystalline solid with a melting point of 137-139°C. The purity of EMU can be confirmed by NMR and mass spectrometry.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-10-6-13(7-11-15)18-16(19)17-12-4-8-14(20-2)9-5-12/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHIYPYDBTYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)

![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)